molecular formula C23H39NO2S B166104 s-Geranylgeranyl-l-cysteine CAS No. 131404-69-8

s-Geranylgeranyl-l-cysteine

Cat. No. B166104
M. Wt: 393.6 g/mol
InChI Key: ZVHYBHXYDZELLD-REPDADMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

's-Geranylgeranyl-l-cysteine is a compound that has been studied for its potential therapeutic applications in various diseases. It is a prenylated cysteine residue that is formed through the post-translational modification of proteins.

Scientific Research Applications

Altered Isoprenylation Targets and Bioactivity

Research has shown that cysteine-containing amino acid sequences are targets for the attachment of C20 isoprenoids (like geranylgeranyl) to peptides and proteins. This process is critical for the biological activity and secretion of various compounds. For example, in yeast, specific mutations in the a-factor gene to encode targets for geranylgeranylation resulted in peptides that were successfully exported and retained bioactivity, demonstrating the versatility of geranylgeranylation in biological systems (Caldwell et al., 1994).

Enzyme Protein: Geranylgeranyl Transferase

Protein:geranylgeranyl transferase-1 (PGGT-1) is an enzyme that catalyzes the geranylgeranylation of cysteine residues in various proteins, playing a crucial role in cell differentiation and growth signaling pathways. This enzyme has been studied for its potential in treating disorders like cancer and smooth muscle hyperplasia (El Oualid et al., 2006).

Purification and Catalytic Properties of Protein Geranylgeranyltransferase

Protein geranylgeranyltransferase (PGGT) transfers the geranylgeranyl group to the cysteine residue of proteins and peptides. This enzyme has been purified from bovine brain, revealing insights into its structure and catalytic properties. The study of PGGT contributes to understanding the molecular mechanisms of protein prenylation (Yokoyama & Gelb, 1993).

Identification of Cysteine-linked Isoprenyl Groups

The posttranslational modification of proteins through isoprenylation, including geranylgeranylation, plays a significant role in regulating cell signaling and membrane trafficking. Understanding these modifications is crucial for elucidating the functional roles of isoprenylated proteins in mammalian cells (Andres et al., 1999).

Geranylgeranylated Proteins and Methylation

Studies have shown that geranylgeranylated Rab proteins are involved in critical cellular processes. The methylation of these proteins, depending on their C-terminal cysteine arrangement, plays a significant role in their biological function, highlighting the importance of geranylgeranyl modifications (Smeland et al., 1994).

properties

CAS RN

131404-69-8

Product Name

s-Geranylgeranyl-l-cysteine

Molecular Formula

C23H39NO2S

Molecular Weight

393.6 g/mol

IUPAC Name

(2R)-2-amino-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoic acid

InChI

InChI=1S/C23H39NO2S/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-21(5)15-16-27-17-22(24)23(25)26/h9,11,13,15,22H,6-8,10,12,14,16-17,24H2,1-5H3,(H,25,26)/b19-11+,20-13+,21-15+/t22-/m0/s1

InChI Key

ZVHYBHXYDZELLD-REPDADMKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)N)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C)C

synonyms

geranylgeranylcysteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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